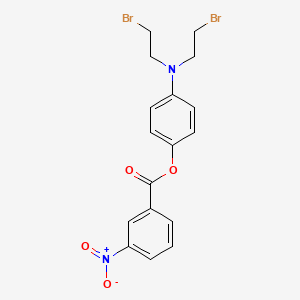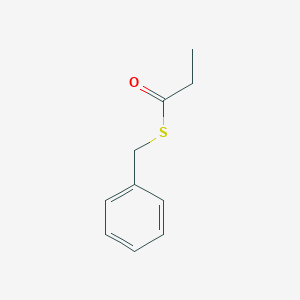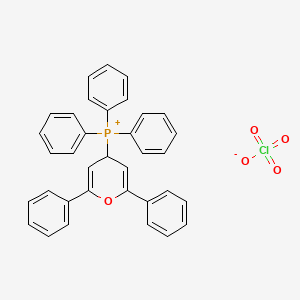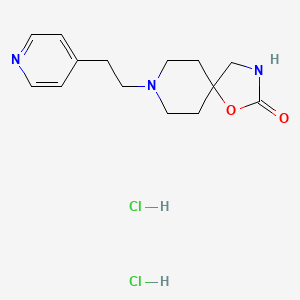
p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with bis(2-bromoethyl)amino and m-nitrobenzoate groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate typically involves multi-step organic reactions. The initial step often includes the nitration of benzoic acid to form m-nitrobenzoic acid. This is followed by the esterification of m-nitrobenzoic acid with p-aminophenol to form p-(m-nitrobenzoate)aminophenol. The final step involves the bromination of the amino group using 2-bromoethyl bromide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is used as a precursor for synthesizing various derivatives
Biology
In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its reactivity makes it a valuable intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the bis(2-bromoethyl)amino group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- p-(Bis(2-chloroethyl)amino)phenyl m-nitrobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate
Uniqueness
Compared to similar compounds, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is unique due to the presence of both nitro and bis(2-bromoethyl)amino groups
Properties
CAS No. |
22953-43-1 |
|---|---|
Molecular Formula |
C17H16Br2N2O4 |
Molecular Weight |
472.1 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C17H16Br2N2O4/c18-8-10-20(11-9-19)14-4-6-16(7-5-14)25-17(22)13-2-1-3-15(12-13)21(23)24/h1-7,12H,8-11H2 |
InChI Key |
RDBVETSHLDWOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)








![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)


